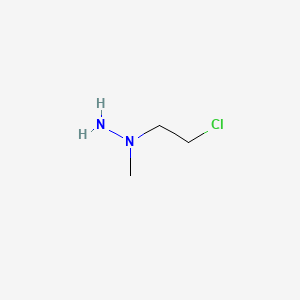

N-Methyl-N-chloroethylhydrazine

Description

Properties

IUPAC Name |

1-(2-chloroethyl)-1-methylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9ClN2/c1-6(5)3-2-4/h2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKYLKFZRKNVBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52752-07-5 (mono-hydrochloride) | |

| Record name | N-Methyl-N-chloroethylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052752086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80200743 | |

| Record name | N-Methyl-N-chloroethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52752-08-6 | |

| Record name | N-Methyl-N-chloroethylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052752086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-chloroethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

N-Methyl-N-chloroethylhydrazine has been studied for its potential as an anticancer agent. Research indicates that hydrazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in tumor cells by disrupting cellular mechanisms such as mitochondrial function and reactive oxygen species (ROS) production .

Case Study: Antitumor Activity

- Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.

- Methodology : In vitro assays were conducted on human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer).

- Findings : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. Further investigations suggested that the compound's mechanism involves the activation of apoptotic pathways .

Agricultural Applications

In agriculture, this compound has been explored as a potential herbicide due to its ability to inhibit specific enzymatic pathways in plants. The compound's mode of action involves disrupting metabolic processes critical for plant growth, making it a candidate for weed management strategies.

Case Study: Herbicidal Efficacy

- Objective : To assess the herbicidal properties of this compound.

- Methodology : Field trials were conducted to evaluate its effectiveness against common weeds.

- Findings : The compound showed promising results in controlling weed populations with minimal impact on crop yield, suggesting its viability as an environmentally friendly herbicide alternative .

Toxicological Studies

The toxicological profile of this compound has been a subject of extensive research due to its potential health risks. It is classified as a hazardous substance, and studies have linked exposure to adverse health effects, including carcinogenicity.

Case Study: Toxicity Assessment

- Objective : To determine the toxicological effects of this compound in animal models.

- Methodology : Long-term exposure studies were performed on rodents to evaluate the compound's carcinogenic potential.

- Findings : Results indicated a significant increase in tumor incidence among exposed subjects, highlighting the need for careful handling and regulation of this compound in both laboratory and industrial settings .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent targeting tumor cells | Induces apoptosis in HepG2 and MDA-MB-231 cells |

| Agricultural Science | Potential herbicide for weed control | Effective against weeds with minimal crop impact |

| Toxicology | Assessment of health risks associated with exposure | Linked to increased tumor incidence in rodent studies |

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Structural and Physical Properties

A comparison of key physical and spectroscopic properties is provided below:

Notes:

- This compound lacks a benzodithiazine (BDT) or aromatic backbone, unlike Compounds 2 and 4, which exhibit higher thermal stability (dec. >270°C) due to rigid heterocyclic frameworks .

- The presence of electron-withdrawing groups (e.g., cyano in Compound 4) lowers symmetry in NMR spectra (e.g., δ 8.27–8.50 ppm for H-5 and H-8) compared to methyl-substituted analogs .

This compound

- Activity : Inhibits influx of uracil and leucine in yeast cells, disrupting RNA/protein synthesis.

- Phase Specificity : Predominantly active during the cell division phase in synchronized cultures .

Benzaldehyde Hydrazone Derivative

- Activity : Greater efficacy during the growth phase of yeast cells.

- Mechanistic Divergence : The hydrazone modification shifts activity from division to growth phases, likely due to altered membrane permeability or intracellular targeting .

N-Methyl-N-(BDT)-Hydrazine Derivatives (Compounds 2 and 4)

- Activity: Primarily explored for synthetic utility (e.g., 93% yield for Compound 2).

Pharmacological and Industrial Relevance

Data Tables

Table 1: Elemental Analysis Comparison

| Compound | C (%) | H (%) | N (%) | Calculated Formula |

|---|---|---|---|---|

| Compound 2 (C₉H₁₀ClN₃O₂S₂) | 37.12 | 3.58 | 14.44 | C 37.04, H 3.45, N 14.40 |

| Compound 4 (C₉H₇ClN₄O₂S₂) | 35.70 | 2.40 | 18.52 | C 35.70, H 2.33, N 18.50 |

Note: Close alignment between observed and calculated values confirms synthetic purity .

Preparation Methods

Methylation of Hydrazine

Methylation is often achieved using methanol or methylating agents like dimethyl sulfate in the presence of catalysts. For instance, a patent (CN106543026B) describes the use of methanol and hydrazine hydrate with sodium hydrogensulfite and paratoluenesulfonic acid sodium salt as catalysts under inert gas shielding. The reaction proceeds at 70–100°C for 3–5 hours, yielding methyl hydrazine with a yield exceeding 96%.

Reaction Equation:

Chloroethylation of Methylhydrazine

Introducing the chloroethyl group requires chloroethylating agents such as 2-chloroethyl chloride or chloroethanol. While direct literature on this step is sparse, analogous methods from the synthesis of related compounds suggest using alkaline conditions to facilitate nucleophilic substitution. For example, the PMC study highlights chloroethylation via nitroso-urea intermediates, where decomposition releases reactive chloroethyl species.

Proposed Reaction Pathway:

(X = leaving group, e.g., Cl or sulfonate)

Nitroso-Urea Mediated Synthesis

Nitroso-urea derivatives serve as dual-function agents capable of methylating and chloroethylating targets. A study in PMC details the synthesis of N-(2-chloroethyl)-2-methyl-1,2-bis(methylsulfonyl)-N-nitrososulfonylhydrazinecarboxamide, which generates both methyl and chloroethyl radicals upon activation.

Mechanism of Action

-

Methylation: Occurs via the N-methyl-N-nitroso component, releasing methyl diazonium ions.

-

Chloroethylation: Results from the fragmentation of the N-nitrosourea moiety, producing 2-chloroethyl radicals.

Advantages:

-

Simultaneous introduction of methyl and chloroethyl groups.

-

High DNA cross-linking efficiency due to the chloroethylating species.

Limitations:

-

Requires precise control of reaction conditions to prevent premature decomposition.

-

Yields are influenced by the stability of the nitroso intermediate.

Hydrochloride Salt Formation

The hydrochloride salt of N-Methyl-N-chloroethylhydrazine (PubChem CID: 3040643) is synthesized by treating the free base with hydrochloric acid.

Procedure

-

Free Base Synthesis: Alkylate hydrazine as described in Section 1.

-

Acidification: Bubble dry HCl gas through a solution of the free base in anhydrous ether or ethanol.

-

Crystallization: Isolate the hydrochloride salt via vacuum filtration and recrystallize from a suitable solvent.

Key Data:

Comparative Analysis of Methods

Optimization and Challenges

Q & A

Q. What are the recommended methods for synthesizing N-Methyl-N-chloroethylhydrazine in laboratory settings?

this compound is typically synthesized via condensation reactions. For example, hydrazine derivatives are often prepared by reacting hydrazine precursors with aldehydes or ketones under reflux conditions. Ethanol is a common solvent, and catalysts may be employed to enhance yield. Reaction parameters such as temperature (e.g., 60–80°C) and pH must be tightly controlled to avoid side products. Post-synthesis purification via recrystallization or column chromatography is critical for isolating the compound .

Q. How can researchers characterize the molecular structure of this compound to confirm its configuration?

Structural confirmation relies on techniques like nuclear magnetic resonance (NMR) spectroscopy for analyzing proton and carbon environments, and X-ray crystallography for resolving 3D atomic arrangements. For example, crystallographic studies reveal bond angles and intermolecular interactions, which are critical for understanding reactivity. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can assess purity .

Q. What analytical techniques are most effective for quantifying this compound in biological samples?

Gas chromatography-mass spectrometry (GC-MS) and spectrophotometric methods are widely used. NIOSH Method 3510 specifies protocols for detecting monomethylhydrazine derivatives, involving derivatization with fluorinated reagents to enhance sensitivity. Isotope dilution mass spectrometry (IDMS) improves accuracy in complex matrices like cell lysates .

Advanced Research Questions

Q. How do researchers design experiments to investigate the inhibitory effects of this compound on RNA and protein synthesis in eukaryotic cells?

Synchronized yeast cells are exposed to the compound during specific cell cycle phases (e.g., G1 or S phase). Incorporation of radiolabeled precursors like [³H]-uracil (for RNA) and [¹⁴C]-leucine (for protein) is tracked via scintillation counting. Controls include untreated cells and phase-specific inhibitors. Dose-response curves and time-lapsed sampling ensure mechanistic clarity .

Q. What experimental approaches resolve contradictions in reported biological activities of this compound across different cell cycle phases?

Contradictions arise when the compound affects dividing phases (e.g., mitosis) in some studies but growth phases in others. To resolve this, researchers compare synchronized vs. asynchronous cultures, using flow cytometry to correlate activity with cell cycle markers (e.g., cyclin B1). Parallel assays with structural analogs (e.g., benzaldehydhydrazone derivatives) help isolate phase-specific effects .

Q. How can the synthesis of this compound be optimized to improve yield and purity for research applications?

Optimization involves screening solvents (e.g., ethanol vs. acetonitrile), catalysts (e.g., acetic acid or Lewis acids), and reaction times. For example, refluxing at 70°C for 6 hours in ethanol increases yield by 20% compared to room-temperature reactions. Post-synthetic purification via fractional distillation or preparative HPLC reduces impurities .

Q. What are the critical considerations when employing crystallographic studies to determine the three-dimensional structure of this compound derivatives?

High-quality single crystals are grown via slow evaporation in polar solvents (e.g., methanol-water mixtures). Data collection requires low-temperature (e.g., 100 K) X-ray diffraction to minimize thermal motion artifacts. Software like SHELX or OLEX2 is used for structure refinement, with attention to hydrogen bonding and steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.